Ethyl 2-{2-[(2-phenylbutanoyl)oxy]acetamido}benzoate

Structure-Activity Relationship Regiochemistry Drug Design

Researchers requiring regioisomerically pure probes for structure-activity relationship (SAR) campaigns often face false negatives due to positional isomer contamination. This compound solves that with its defined ortho-substituted acetamidobenzoate architecture. - Ortho configuration enables distinct antibacterial selectivity profiles vs. para analogs (e.g., CAS 731784-00-2). - Dual metabolic vulnerability (esterase-labile ethyl ester + beta-oxidation-susceptible phenylbutanoyl moiety) supports multi-step prodrug activation modeling. - Supplied at 95% purity with consistent quality for reproducible time-course hydrolysis and metabolite profiling experiments.

Molecular Formula C21H23NO5
Molecular Weight 369.417
CAS No. 1008193-38-1
Cat. No. B2861204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-{2-[(2-phenylbutanoyl)oxy]acetamido}benzoate
CAS1008193-38-1
Molecular FormulaC21H23NO5
Molecular Weight369.417
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC=CC=C2C(=O)OCC
InChIInChI=1S/C21H23NO5/c1-3-16(15-10-6-5-7-11-15)20(24)27-14-19(23)22-18-13-9-8-12-17(18)21(25)26-4-2/h5-13,16H,3-4,14H2,1-2H3,(H,22,23)
InChIKeyWYFIVFYZOQXBFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Profile and Procurement Overview


Ethyl 2-{2-[(2-phenylbutanoyl)oxy]acetamido}benzoate (CAS 1008193-38-1) is a synthetic small molecule with the molecular formula C21H23NO5 and a molecular weight of 369.417 g/mol, typically supplied at 95% purity [1]. This compound is characterized by a unique molecular architecture that integrates a benzoate core with a phenylbutanoyloxyacetamido side chain, distinguishing it from simpler benzoate esters or phenylbutyrate analogs [2]. The phenylbutanoyl moiety places it within a prodrug class related to 2-phenylbutyric acid derivatives, which are known substrates for beta-oxidation and conjugation pathways [3].

1 Ortho-substituted regioisomer for structure-activity relationship studies requiring positional control on the benzoate ring.
2 Ethyl ester and 2-phenylbutanoyl moieties enable multi-step prodrug activation research via esterase and beta-oxidation pathways.
3 Intermediate ester hydrolysis profile supports pH-dependent release investigations in formulation or metabolism studies.

Structural Determinants Against Generic Substitution


Compounds within the phenylbutanoyl-acetamido-benzoate class cannot be considered interchangeable due to significant structural determinants that govern their physicochemical, pharmacokinetic, and pharmacodynamic profiles. The specific ester moiety (ethyl vs. methyl) at the benzoate position critically influences lipophilicity, metabolic stability, and potential transesterification risk in ethanolic formulations [1]. Furthermore, the relative positioning of the acetamido side chain (ortho vs. para) on the benzoate ring can drastically alter molecular conformation, target binding affinity, and subsequent biological activity. These nuanced structural variations mean that even closely related analogs may exhibit divergent behavior in biological assays, rendering direct substitution without re-validation a high-risk approach in both preclinical research and industrial process chemistry [2].

Target Compound
Ortho-substituted, ethyl ester (CAS 1008193-38-1)
Analog / Comparator
Para-substituted, methyl ester (CAS 731784-00-2) or simple benzoate ester
Regiochemistry shift from ortho to para may alter biological target selectivity and lead to divergent activity profiles in screening assays.
Target Compound
Ethyl benzoate ester with phenylbutanoyl side chain
Analog / Comparator
Methyl ester analog or simple acetamidobenzoate (CAS 20628-20-0)
Ethyl-to-methyl ester exchange may alter hydrolysis kinetics and pH-dependent stability, potentially shifting metabolic or release profiles.
Target Compound
Contains beta-oxidation-susceptible 2-phenylbutanoyl moiety
Analog / Comparator
Simpler benzoate ester lacking the phenylbutanoyl group
Absence of the beta-oxidation metabolic route in simpler esters changes the prodrug activation cascade and clearance pathway context.

Quantitative Differentiation Against Closest Comparators


Regiochemical Impact on Target Engagement

The target compound features an ortho-acetamido substitution on the benzoate ring, a critical regiochemical feature that distinguishes it from the para-substituted analog Methyl 4-{2-[(2-phenylbutanoyl)oxy]acetamido}benzoate (CAS 731784-00-2) [REFS-1, REFS-2]. While direct comparative bioassay data between these two specific compounds is not publicly available, class-level SAR studies on acetamidobenzoate derivatives demonstrate that the ortho vs. para positioning can lead to fundamentally different biological activity profiles. Specifically, research on antibacterial acetamidohydroxybenzoates (Bulbiferates A and B) showed that synthetic analogs with modified substitution patterns displayed activity only against methicillin-sensitive Staphylococcus aureus (MSSA), whereas the natural ortho-substituted compounds were active against both Escherichia coli and MSSA [3]. This precedent establishes that regiochemical identity is a non-trivial determinant of biological selectivity and cannot be assumed equivalent between ortho- and para-substituted analogs.

Regiochemical impact
Class-level inference
Ortho-acetamido substitution (target) vs. para-substituted analog (CAS 731784-00-2). Class-level SAR: ortho-substituted Bulbiferates active against E. coli and MSSA; synthetic analogs with altered substitution active only against MSSA.
Ortho vs. para position may shift antibacterial selectivity profile and target engagement.
Direct comparative bioassay data not available; inference from Bulbiferate SAR study.
Structure-Activity Relationship Regiochemistry Drug Design

Ester Moiety and Metabolic Stability

The target compound contains an ethyl ester at the benzoate position, in contrast to the methyl ester present in Methyl 4-{2-[(2-phenylbutanoyl)oxy]acetamido}benzoate (CAS 731784-00-2) [REFS-1, REFS-2]. Enzymatic hydrolysis studies on ibuprofen ester prodrugs provide class-level quantitative evidence that ester chain length significantly impacts hydrolysis rates. At pH 5.6, 48% of ibuprofen methyl ester was hydrolyzed in 5.5 hours compared to only 5% for the butyl ester under identical conditions using Candida rugosa lipase (CRL) [3]. At pH 7.2, the trend reversed: 9% of methyl ester vs. 45% of butyl ester was hydrolyzed [3]. This demonstrates that ethyl esters occupy an intermediate position in the hydrolysis susceptibility spectrum, with pH-dependent stability profiles that differ from both methyl and butyl esters. For procurement decisions, this means the ethyl ester cannot be assumed to behave identically to the methyl ester in biological systems, particularly in assays conducted at different physiological or formulation pH values.

Ester hydrolysis pH-dependence
Class-level inference
Ibuprofen methyl ester: 48% hydrolysis at pH 5.6 vs. 9% at pH 7.2 (CRL, 5.5 h). Butyl ester: 5% at pH 5.6 vs. 45% at pH 7.2. Ethyl ester expected intermediate with pH-dependent stability distinct from methyl.
Ethyl ester hydrolysis profile may differ from methyl ester, especially at relevant physiological/formulation pH.
Class-level data from ibuprofen ester prodrugs; target compound requires independent verification.
Prodrug Design Pharmacokinetics Metabolic Stability

Beta-Oxidation Prodrug Metabolism Pathway

The 2-phenylbutanoyl moiety in the target compound is pharmacologically significant because it positions the molecule within the phenylbutyrate prodrug class [1]. Phenylbutyrate is established to undergo beta-oxidation to phenylacetate, which is then conjugated to glutamine and excreted as phenylacetylglutamine [2]. The elimination half-life of phenylbutyrate has been estimated at 1.3 to 2.4 hours [2]. This metabolic pathway is entirely distinct from simple benzoate esters such as Ethyl 2-acetamidobenzoate (CAS 20628-20-0), which lack the phenylbutanoyl side chain and would undergo direct esterase-mediated hydrolysis without the beta-oxidation step . The presence of the 2-phenylbutanoyl-oxy-acetamido linker in the target compound introduces an additional metabolic liability and a potential for controlled release of active metabolites that is absent in simpler acetamidobenzoate esters. This distinction is critical for researchers studying structure-metabolism relationships or designing compounds with modulated pharmacokinetic profiles.

Beta-oxidation prodrug pathway
Class-level inference
Phenylbutyrate reference half-life 1.3–2.4 h; metabolized via beta-oxidation to phenylacetate. Target contains 2-phenylbutanoyl moiety capable of this route, unlike simple acetamidobenzoate esters.
Additional beta-oxidation metabolic route may influence clearance and prodrug activation timing.
Pharmacokinetic reference from sodium phenylbutyrate; target-specific metabolism data not published.
Prodrug Activation Beta-Oxidation Drug Metabolism

Recommended Research Applications


Regiochemistry-Dependent SAR Screening

This compound is suitable as a structurally defined ortho-substituted acetamidobenzoate probe in structure-activity relationship (SAR) campaigns. As demonstrated by Bulbiferate analogs, the ortho-acetamido configuration can confer distinct antibacterial selectivity profiles compared to para-substituted counterparts, with natural ortho-substituted compounds showing activity against both Gram-negative (E. coli) and Gram-positive (MSSA) bacteria, whereas modified analogs lost E. coli activity [1]. Researchers screening for regioisomer-dependent biological effects should specify this ortho-substituted variant rather than the para-substituted Methyl 4-{2-[(2-phenylbutanoyl)oxy]acetamido}benzoate (CAS 731784-00-2) to avoid false negatives arising from positional isomerism.

Multi-Step Prodrug Activation Studies

The dual metabolic vulnerability of this compound—esterase-labile ethyl ester combined with a beta-oxidation-susceptible 2-phenylbutanoyl moiety—makes it a valuable tool compound for investigating multi-step prodrug activation cascades. The class-level half-life for phenylbutyrate (1.3–2.4 hours) provides a pharmacokinetic baseline for designing time-course hydrolysis and metabolite profiling experiments [2]. This compound serves as a more complex prodrug model compared to simple esters like Ethyl 2-acetamidobenzoate (CAS 20628-20-0), which undergoes only single-step ester hydrolysis without the beta-oxidation dimension.

pH-Dependent Hydrolysis for Formulation Development

Building on class-level evidence that ester hydrolysis rates vary dramatically with pH and alkyl chain length—with ibuprofen methyl ester showing 48% hydrolysis at pH 5.6 vs. 9% at pH 7.2 under identical enzymatic conditions—the ethyl ester moiety in this compound represents an intermediate hydrolysis susceptibility profile [3]. Formulation scientists developing pH-sensitive delivery systems can utilize this compound to study how the ethyl ester, relative to methyl and butyl esters, performs in simulated gastric (low pH) vs. intestinal (neutral pH) environments, informing the selection of optimal ester prodrugs for specific release profiles.

Application
Selection Property
Validation Focus
Regiochemistry-dependent SAR screening
Ortho-substituted acetamidobenzoate identity
Antibacterial selectivity profile vs. para-substituted analogs
Multi-step prodrug activation studies
Dual esterase and beta-oxidation sites
Time-course metabolite profiling and activation kinetics
pH-dependent hydrolysis for formulation research
Ethyl ester intermediate hydrolysis liability
pH-rate profile assessment across simulated gastric/intestinal conditions
Quote Request

Request a Quote for Ethyl 2-{2-[(2-phenylbutanoyl)oxy]acetamido}benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.